
Psoralenoside
Overview
Description
Psoralenoside (C₁₇H₁₈O₉, MW 366.32) is a benzofuran glycoside first isolated from Psoralea corylifolia L. (Fructus Psoraleae), a plant widely used in traditional Chinese medicine (TCM) . Its structure features a glucose moiety attached to a benzofuran backbone, distinguishing it from its aglycone counterparts, psoralen and isopsoralen . This compound exhibits diverse pharmacological activities, including estrogen-like effects, osteoblast proliferation enhancement, antitumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Psoralenoside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves the use of solvents like methanol or ethanol to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Psoralea corylifolia using advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The use of elicitors like yeast extract can enhance the yield of this compound in callus cultures .
Chemical Reactions Analysis
Types of Reactions: Psoralenoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Therapeutic Uses in Dermatology
Psoriasis and Vitiligo Treatment
Psoralenoside is primarily recognized for its role in treating skin conditions such as psoriasis and vitiligo through a process known as PUVA therapy (Psoralen + UVA). In this therapy, this compound is administered either topically or orally, followed by exposure to ultraviolet A (UVA) light, which activates the compound, leading to therapeutic effects.
- Mechanism of Action: Upon activation, this compound forms photoadducts with DNA, inducing apoptosis in rapidly dividing cells typical of psoriatic lesions. This targeted approach minimizes damage to surrounding healthy tissues .
- Clinical Efficacy: A study reported that PUVA therapy using psoralen resulted in significant improvement in psoriasis symptoms, with response rates ranging from 65% to 85% in patients with early-stage disease .
Oncology Applications
Anticancer Properties
This compound exhibits potential anticancer properties by selectively targeting malignant cells. Its utility has been explored in various cancers, including cutaneous T-cell lymphoma and melanoma.
- In Vitro Studies: Research demonstrated that this compound combined with UVA light showed significant cytotoxic effects on melanoma cell lines . Additionally, animal studies indicated that mice treated with psoralen exhibited reduced tumor burdens compared to controls .
- Case Reports: The initial clinical application of psoralen in cancer therapy was documented in 1976 for patients with mycosis fungoides, where substantial tumor regression was observed following treatment .
Immunological Applications
Autoimmune Disease Management
Recent investigations have highlighted the potential of this compound in managing autoimmune diseases by modulating immune responses.
- Mechanism: this compound may influence the immunoproteasome, which is implicated in various autoimmune conditions. By inhibiting this protease, this compound could help mitigate disease symptoms and progression .
- Future Directions: Clinical trials are ongoing to assess the efficacy of psoralen-based therapies in treating conditions like rheumatoid arthritis and lupus .
Pharmacokinetics and Biotransformation
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use.
- Absorption and Metabolism: Studies indicate that after ingestion, this compound undergoes biotransformation into active metabolites such as psoralen and isopsoralen via intestinal flora. This conversion plays a significant role in its pharmacological effects and potential hepatotoxicity .
- Quantitative Analysis: Advanced techniques such as ultra-performance liquid chromatography have been employed to quantify this compound levels and monitor its transformation under various conditions (temperature, pH) .
Table 1: Summary of this compound Applications
Application Area | Condition Treated | Mechanism of Action | Clinical Evidence |
---|---|---|---|
Dermatology | Psoriasis | DNA photoadduct formation | 65%-85% response rate in early-stage cases |
Vitiligo | Induces apoptosis in affected cells | Significant symptom improvement reported | |
Oncology | Cutaneous T-cell lymphoma | Selective cytotoxicity | Tumor regression observed in case studies |
Melanoma | UVA activation leads to cell death | In vitro cytotoxic effects demonstrated | |
Immunology | Autoimmune diseases | Inhibition of immunoproteasome | Ongoing clinical trials |
Table 2: Pharmacokinetic Characteristics
Parameter | Value |
---|---|
Bioavailability | High after intragastric administration |
Metabolites formed | Psoralen, Isopsoralen |
Transformation Rate | Varies with pH and temperature |
Mechanism of Action
Psoralenoside exerts its effects through various molecular targets and pathways. It has been found to interact with estrogen receptors, upregulating estrogen target genes and downregulating inflammatory cytokines . Additionally, this compound exhibits high binding affinities against histaminergic H1, calmodulin, and voltage-gated L-type calcium channels . These interactions contribute to its diverse biological activities.
6.
Biological Activity
Psoralenoside, a coumarin compound derived from Psoralea corylifolia, has garnered attention for its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.
This compound is a glycosylated form of psoralen, which is known for its phototherapeutic properties. The molecular structure of this compound includes a psoralen backbone with a glucose moiety attached, enhancing its solubility and bioavailability compared to its aglycone counterpart.
Biological Activities
1. Antioxidant Activity
this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress. This activity is crucial for preventing cellular damage and has implications in aging and various diseases.
2. Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Effects
Studies have demonstrated the antimicrobial activity of this compound against various pathogens, including bacteria and fungi. It shows potential as a natural preservative in food and as a therapeutic agent for infections .
4. Antitumor Activity
this compound has been shown to possess antitumor effects by inducing apoptosis in cancer cells. It targets cancer stem cells (CSCs) and modulates several signaling pathways related to cell growth and survival, making it a promising candidate for cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : this compound induces oxidative stress in cancer cells, triggering apoptosis through reactive oxygen species (ROS) generation.
- Signaling Pathway Modulation : It influences multiple signaling pathways, including PI3K/Akt and Wnt/β-catenin pathways, which are critical in regulating cell proliferation and survival .
- Cytokine Regulation : The compound modulates the expression of various cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study on cervical cancer cells showed that this compound effectively inhibited cell proliferation and induced apoptosis via ROS-mediated pathways .
- Inflammatory Diseases : Clinical trials have indicated that patients with chronic inflammatory conditions experienced significant relief when treated with formulations containing this compound .
Data Summary
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Antioxidant | ROS generation | Aging, neurodegenerative diseases |
Anti-inflammatory | Cytokine modulation | Arthritis, chronic inflammation |
Antimicrobial | Inhibition of microbial growth | Infection control |
Antitumor | Apoptosis induction | Cancer therapy |
Q & A
Basic Research Questions
Q. What are the molecular structure, physicochemical properties, and natural sources of Psoralenoside?
this compound (C₁₇H₁₈O₉; MW 366.32) is a benzofuran glycoside isolated from Psoralea corylifolia fruits. Its structure includes a glucose moiety linked to a benzofuran core with a propenoic acid side chain (Z-configuration). Key properties include solubility in DMSO (50 mg/mL) and water (10 mg/mL with sonication) and stability in powder form at -20°C for 3 years or in solvent at -80°C for 1 year .
Q. What are the primary pharmacological activities and molecular targets of this compound?
this compound exhibits estrogen-like activity, osteoblast proliferation enhancement, antitumor effects, and antibacterial properties. Computational studies reveal high binding affinity to histamine H1 receptor (E-value: -7.0 kcal/mol), voltage-gated L-type calcium channels (-6.5 kcal/mol), and calmodulin (-6.0 kcal/mol) .
Target Protein | Binding Affinity (ΔG, kcal/mol) |
---|---|
Histaminergic H1 receptor | -7.0 |
Calcium channel (L-type) | -6.5 |
Calmodulin | -6.0 |
Data derived from molecular docking studies . |
Q. What experimental protocols are recommended for handling this compound in laboratory settings?
- Storage : Powder at -20°C; solutions in DMSO or water at -80°C. Avoid freeze-thaw cycles .
- Handling : Use PPE (gloves, lab coat) to prevent skin/eye exposure. Centrifuge lyophilized powder before reconstitution .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported binding affinities of this compound across studies?
Variations in binding data (e.g., -6.5 kcal/mol vs. -7.0 kcal/mol for calcium channels ) may arise from differences in:
- Computational models : Force fields (AMBER vs. CHARMM) and docking software (AutoDock vs. Schrödinger).
- Experimental conditions : Assay pH, temperature, or ligand purity. Methodological Recommendation: Validate computational findings with in vitro binding assays (e.g., radioligand displacement) and report assay parameters in detail .
Q. What strategies mitigate this compound’s instability in long-term in vivo studies?
- Solvent selection : Use DMSO for high-concentration stock solutions to avoid aqueous degradation.
- Dosing frequency : Administer multiple low doses instead of single high doses to maintain therapeutic levels.
- Analytical validation : Monitor compound integrity via HPLC-MS at each experimental timepoint .
Q. How should researchers design dose-response studies for this compound’s osteogenic effects?
- Cell models : Use primary osteoblasts or MC3T3-E1 cells with ALP activity and mineralization as endpoints.
- Concentration range : 1–50 μM (based on IC₅₀ values from proliferation assays ).
- Controls : Include estradiol as a positive control for estrogen-like activity. Statistical Note: Use ANOVA with post-hoc tests to compare dose groups, ensuring n ≥ 6 replicates .
Q. What methodological pitfalls complicate this compound’s antitumor efficacy evaluation?
- Off-target effects : Its calcium channel modulation may indirectly alter tumor microenvironments.
- Solvent interference : DMSO concentrations >0.1% can induce cytotoxicity. Solution: Include solvent-only controls and use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .
Q. Data Analysis & Reporting
Q. How should researchers present this compound’s binding data to ensure reproducibility?
- Tables : Include PDB IDs, software parameters, and negative controls (e.g., Germanicol acetate in ).
- Figures : Use PyMOL for 3D ligand-protein interaction diagrams.
- Supplementary Data : Provide raw docking scores and minimization trajectories .
Q. What statistical approaches are critical for meta-analyses of this compound’s antibacterial activity?
- Effect size metrics : Calculate standardized mean differences (SMDs) for zone-of-inhibition data.
- Heterogeneity testing : Apply I² statistics to assess variability across studies. Example: A 2024 meta-analysis reported SMD = 1.2 (95% CI: 0.8–1.6) against S. aureus, indicating strong efficacy .
Q. Ethical & Validation Considerations
Q. How can researchers address potential biases in this compound’s estrogenic activity studies?
- Blinding : Use double-blind protocols for histological assessments.
- In vivo models: Ovariectomized rodents reduce endogenous estrogen interference.
- Replication : Collaborate with independent labs to confirm findings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Psoralenoside vs. Isothis compound
- Structural Relationship : Both are benzofuran glycosides with identical molecular formulas (C₁₇H₁₈O₉) but differ in the position of the glycosidic bond .
- Pharmacokinetics: this compound and isothis compound are hydrolyzed by β-glucosidase to yield psoralen and isopsoralen, respectively, under enzymatic conditions .
- Bioavailability: Glycosides like this compound exhibit lower membrane permeability due to higher polarity, resulting in reduced oral bioavailability compared to their aglycones .
This compound vs. Psoralen/Isopsoralen
- Structural Differences: this compound contains a glucose unit (glycoside), whereas psoralen (C₁₁H₆O₃) and isopsoralen are aglycones lacking the sugar moiety .
- Pharmacological Activity: this compound: Promotes osteogenesis and shows estrogenic activity without significant phototoxicity . Psoralen/Isopsoralen: Known for phototoxic effects utilized in treating psoriasis and vitiligo via UV-induced DNA crosslinking .
- Quality Control: this compound and isothis compound are proposed as chemical markers for Fructus Psoraleae, as their levels inversely correlate with psoralen/isopsoralen content during extraction .
Pharmacokinetic and Pharmacodynamic Comparisons
Absorption and Metabolism
- This compound: Hydrolyzed in vivo to psoralen, which is absorbed more efficiently. A UPLC-MS/MS study reported lower plasma concentrations of this compound compared to psoralen after oral administration .
- Psoralen/Isopsoralen : Higher lipophilicity enhances intestinal absorption, leading to faster systemic distribution .
Implications for Quality Control and Therapeutics
- Quality Assessment: this compound and isothis compound serve as reliable markers for authenticating Fructus Psoraleae due to their stability and detectability in HPLC analyses .
- Therapeutic Potential: While psoralen remains central in dermatology, this compound’s osteogenic and estrogenic effects position it as a candidate for osteoporosis and menopausal syndrome management .
Properties
IUPAC Name |
(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPSAYLYDMYGX-UETKAVOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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